N-(3-chlorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Overview
Description
N-(3-chlorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a nitro group, and an anthracene core, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of 9,10-dihydroanthracene to introduce the nitro group. This is followed by the oxidation of the anthracene core to form the 9,10-dioxo structure. The final step involves the coupling of the 3-chlorophenyl group with the carboxamide functionality under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The anthracene core can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Formation of N-(3-chlorophenyl)-1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Introduction of additional carbonyl or carboxyl groups on the anthracene core.
Scientific Research Applications
N-(3-chlorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The chlorophenyl group may interact with hydrophobic pockets in proteins, affecting their function. The anthracene core can intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide shares similarities with other anthracene derivatives such as 9,10-anthraquinone and 9,10-dihydroxyanthracene.
- Chlorophenyl derivatives like chlorpropham (isopropyl N-(3-chlorophenyl)carbamate) also exhibit similar structural features.
Uniqueness
- The combination of the nitro group, chlorophenyl group, and anthracene core in this compound provides a unique set of chemical properties that are not commonly found in other compounds.
- Its ability to undergo a variety of chemical reactions and its potential applications in multiple fields make it a compound of significant interest.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClN2O5/c22-11-4-3-5-12(10-11)23-21(27)16-9-8-15-17(18(16)24(28)29)20(26)14-7-2-1-6-13(14)19(15)25/h1-10H,(H,23,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMCJMDSRMGTTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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